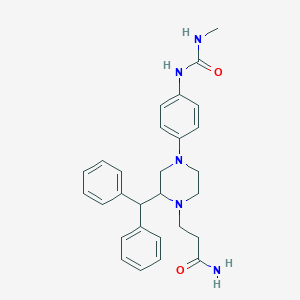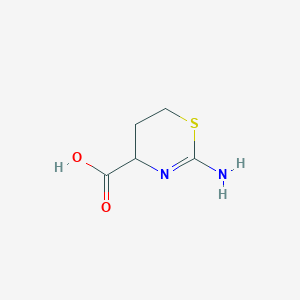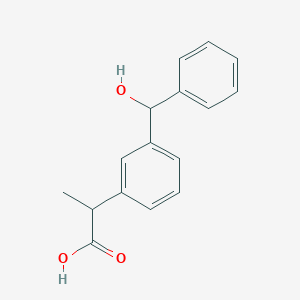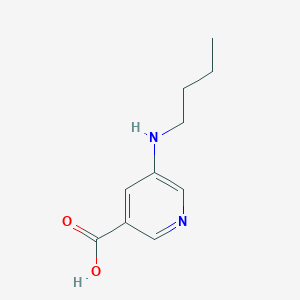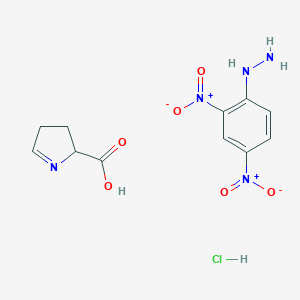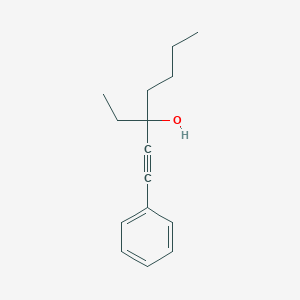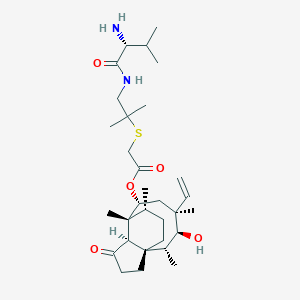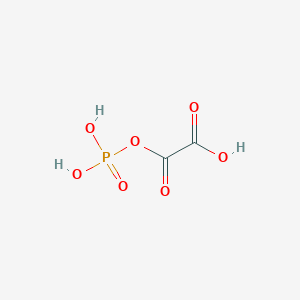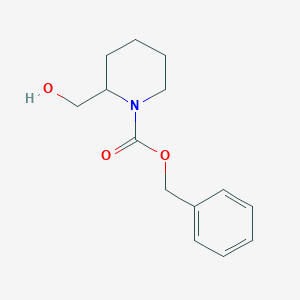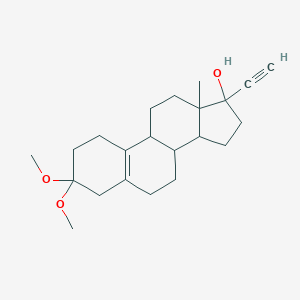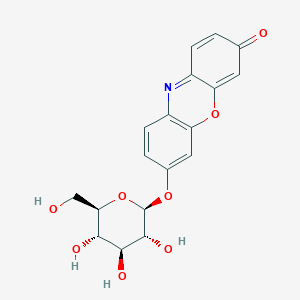
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of glucopyranosides, including compounds like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside, involves complex chemical procedures. For instance, Tokutake et al. (1990) synthesized glucopyranosides by direct glycosidation of phenolindophenols and through the condensation of aminophenyl glucopyranosides with quinones, yielding compounds with high absorbance and potential as substrates for β-glucosidase assays (Tokutake et al., 1990). Another approach by Garazd et al. (2004) involved synthesizing O-β-D-glucopyranosides using cycloannelated hydroxycoumarins as aglycons, highlighting the versatility in synthesizing glucopyranoside derivatives (Garazd et al., 2004).
Molecular Structure Analysis
The molecular structure of glucopyranosides like 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is characterized by the presence of the glucopyranose sugar moiety and the phenoxazin-7-yl group. The complexity of these molecules often requires advanced analytical techniques, such as NMR, for detailed structural elucidation. For example, Temeriusz et al. (2003) presented the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside, utilizing NMR analysis in both solution and solid states to study the structure of the synthesized compounds (Temeriusz et al., 2003).
Chemical Reactions and Properties
Glucopyranosides undergo various chemical reactions, reflecting their chemical properties. The synthesis process itself, as shown by Li et al. (1992), involves the use of Lewis acids at low temperatures to produce β-anomers, indicating the sensitivity of glucopyranosides to reaction conditions (Li et al., 1992). Additionally, the reactivity of glucopyranosides with enzymes, as demonstrated by Keglević and Pokorný (1969), who synthesized 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, highlights their biochemical significance and the potential for bioconjugation reactions (Keglević & Pokorný, 1969).
Applications De Recherche Scientifique
Antioxidant Activity
Several studies have focused on the antioxidant properties of phenolic glycosides, which include compounds similar to 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside. For example, compounds from Moricandia arvensis and almond skins (Prunus amygdalus) demonstrated significant antioxidant activity, highlighting the potential of phenolic glycosides in this area (Braham, Mighri, Jannet, Matthew, & Abreu, 2005); (Sang, Lapsley, Jeong, Lachance, Ho, & Rosen, 2002).
Neuroprotective Effects
Research on similar glycosides, such as those in picrosides, suggests potential neuroprotective effects. These compounds have been found to enhance nerve growth factor-induced neurite outgrowth, indicating possible applications in neurological research (Li, Matsunaga, Yamakuni, & Ohizumi, 2000).
Antifungal Properties
Phenolic glycosides isolated from plants like Gentiana rigescens have demonstrated antifungal activities, suggesting a potential application of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside in combating fungal infections (Xu, Yang, & Zhang, 2009).
Inhibition of Nitric Oxide Production
Compounds from Rhus parviflora, similar in structure, have been found to inhibit nitric oxide production in macrophages. This points to the potential use of phenolic glycosides in treating inflammatory diseases (Shrestha, Lee, Park, Cho, Lee, Li, Kim, Kim, Bang, & Baek, 2013).
Orientations Futures
The future directions of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside research and application could involve its continued use in cell biology, high-throughput and high-content screening, and diagnostics . Its role as a β-glucosidase probe that releases a detectable fluorescent dye upon enzyme cleavage makes it a valuable tool in these fields.
Propriétés
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543840 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
CAS RN |
101490-85-1 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



